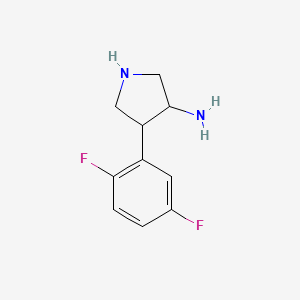

4-(2,5-Difluorophenyl)pyrrolidin-3-amine

Description

The exploration of novel chemical entities is a cornerstone of therapeutic innovation. The compound 4-(2,5-Difluorophenyl)pyrrolidin-3-amine emerges as a noteworthy subject of investigation, positioned at the intersection of two critical areas of medicinal chemistry: the use of saturated heterocyclic scaffolds and the application of fluorine substitution to modulate molecular properties.

The pyrrolidine (B122466) ring, a five-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous and highly valued scaffold in drug discovery. nih.govresearchgate.net Its prevalence stems from several key advantages it confers upon a molecule. The non-planar, three-dimensional nature of the pyrrolidine ring allows for a more comprehensive exploration of chemical space compared to flat aromatic systems. nih.govresearchgate.net This three-dimensionality is crucial for establishing specific and high-affinity interactions with the complex surfaces of biological targets such as enzymes and receptors.

Table 1: Key Attributes of Pyrrolidine Scaffolds in Medicinal Chemistry

| Attribute | Significance in Drug Design |

|---|---|

| Three-Dimensionality | Enables better shape complementarity with biological targets, leading to improved potency and selectivity. nih.govresearchgate.net |

| Stereochemical Complexity | Allows for the generation of stereoisomers with distinct pharmacological profiles, offering opportunities for optimization. nih.gov |

| Synthetic Tractability | The pyrrolidine ring can be readily synthesized and functionalized, facilitating the creation of diverse chemical libraries. organic-chemistry.org |

| Physicochemical Modulation | The nitrogen atom can be modified to tune properties such as pKa, solubility, and metabolic stability. |

The incorporation of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to enhance their therapeutic potential. researchgate.netmdpi.com The substitution of hydrogen with fluorine, the most electronegative element, can profoundly influence a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity. researchgate.netmdpi.com

Specifically, the introduction of a difluorophenyl group can lead to:

Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage by cytochrome P450 enzymes, which can increase the drug's half-life and bioavailability. mdpi.com

Increased Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity. researchgate.net

Modulation of Lipophilicity: Fluorine substitution can alter the lipophilicity of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.com

Alteration of pKa: The electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups, which can be critical for target engagement and pharmacokinetic properties.

The structure of this compound features a pyrrolidine ring substituted at the 4-position with a 2,5-difluorophenyl group and at the 3-position with an amine group. This specific arrangement of functional groups places it within a class of compounds known as 3-amino-4-aryl-pyrrolidines. This structural motif is of significant interest as it presents key pharmacophoric features: a basic amine group capable of forming salt bridges and hydrogen bonds, and an aromatic ring that can engage in hydrophobic and other non-covalent interactions.

The presence of the 2,5-difluorophenyl moiety is particularly noteworthy. This substitution pattern on the phenyl ring can influence the molecule's conformation and its interaction with target proteins. The fluorine atoms can modulate the electronic distribution of the phenyl ring and provide specific interaction points.

The primary research rationale for investigating this compound lies in its potential as a key building block or fragment for the development of more complex and potent therapeutic agents. nih.govnih.gov This is particularly relevant in the field of kinase inhibitors, where specific molecular fragments are often combined to create highly selective and potent drugs. nih.govnih.gov

The dysregulation of protein kinases is a hallmark of many diseases, including cancer. nih.govnih.gov The development of small molecule inhibitors that target the ATP-binding site of kinases is a major focus of cancer drug discovery. The "(R)-2-(2,5-difluorophenyl)-pyrrolidin-" substructure has been identified as a key component of potent and selective pan-Tropomyosin receptor kinase (Trk) inhibitors. nih.gov The Trk family of receptor tyrosine kinases plays a crucial role in the development and function of the nervous system, and their aberrant activation is implicated in various cancers. nih.govnih.govfrontiersin.org

The investigation into this compound is therefore driven by the hypothesis that this scaffold can serve as a valuable starting point for the design of novel kinase inhibitors. The amine group at the 3-position provides a handle for further chemical elaboration, allowing for the introduction of other pharmacophoric groups to optimize target binding and pharmacokinetic properties. The 2,5-difluorophenyl group is anticipated to contribute to enhanced potency and metabolic stability. nih.gov

Table 2: Potential Research Applications of this compound

| Research Area | Rationale |

|---|---|

| Kinase Inhibitor Development | The core structure is present in known Trk inhibitors, suggesting its potential as a scaffold for new inhibitors targeting this and other kinase families. nih.gov |

| Fragment-Based Drug Discovery | Can be used as a molecular fragment to screen against various biological targets to identify novel hit compounds. nih.govnih.gov |

| Scaffold for Chemical Libraries | The functional groups on the molecule allow for diverse chemical modifications, enabling the creation of libraries of related compounds for high-throughput screening. |

| Structure-Activity Relationship (SAR) Studies | Serves as a foundational molecule for systematic modifications to understand the structural requirements for biological activity. |

Structure

3D Structure

Properties

Molecular Formula |

C10H12F2N2 |

|---|---|

Molecular Weight |

198.21 g/mol |

IUPAC Name |

4-(2,5-difluorophenyl)pyrrolidin-3-amine |

InChI |

InChI=1S/C10H12F2N2/c11-6-1-2-9(12)7(3-6)8-4-14-5-10(8)13/h1-3,8,10,14H,4-5,13H2 |

InChI Key |

VHACPANAAGRBDT-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(CN1)N)C2=C(C=CC(=C2)F)F |

Origin of Product |

United States |

Structure Activity Relationship Sar Investigations of 4 2,5 Difluorophenyl Pyrrolidin 3 Amine and Its Derivatives

Influence of the 2,5-Difluorophenyl Substituent on Molecular Recognition and Target Binding Affinity

Molecular recognition, the specific interaction between a molecule and its biological target, is governed by a combination of forces including hydrogen bonds, van der Waals forces, and ionic interactions. nih.gov The 2,5-difluorophenyl substituent on the pyrrolidine (B122466) ring plays a critical role in modulating these interactions and thereby influencing target binding affinity.

The introduction of fluorine atoms onto an aromatic ring can significantly alter a molecule's electronic properties and its ability to form key interactions. Fluorine is highly electronegative and can participate in hydrogen bonding as an acceptor. Furthermore, the substitution of hydrogen with fluorine can block sites of metabolic oxidation, increasing the compound's bioavailability. In the context of 4-arylpyrrolidine analogs, the presence of a fluorophenyl substituent has been shown to offer better in vitro potency compared to an unsubstituted phenyl ring. nih.gov

The specific 2,5-difluoro substitution pattern creates a unique electronic distribution on the phenyl ring. This pattern can influence the orientation of the aryl group within a protein's binding pocket, optimizing hydrophobic and electrostatic interactions. For instance, in the development of Trk kinase inhibitors, a (R)-2-(2,5-difluorophenyl)-pyrrolidin-1-yl moiety was a key component of a potent therapeutic candidate, highlighting the favorability of this substitution for specific target recognition. google.com The difluoro pattern can enhance binding by engaging with specific amino acid residues that would not interact as favorably with a non-fluorinated or differently substituted phenyl ring.

Role of Pyrrolidine Ring Substitution Patterns (Specifically at the C3-Amine and C4-Aryl Positions) on Biological Interactions

The substitution pattern on the pyrrolidine ring itself is a key determinant of biological activity. The relative positions and nature of the substituents at the C3-amine and C4-aryl positions are particularly important for defining the molecule's interaction profile.

The C3-amine group is a critical functional group that can act as a hydrogen bond donor and can be protonated at physiological pH, allowing for ionic interactions with acidic residues (e.g., aspartate or glutamate) in a target's active site. Modifications at this position, such as acylation or alkylation, can significantly alter binding. For example, in a series of 1,3,4-trisubstituted pyrrolidine-based CCR5 receptor inhibitors, the nature of the substituent on the nitrogen was crucial for activity. nih.gov

The C4-aryl group, in this case, the 2,5-difluorophenyl moiety, primarily engages in hydrophobic and van der Waals interactions. The size and electronic nature of this group are critical. Studies on 4-aryl-substituted N-thiolated beta-lactams have shown that increasing hydrophobicity through fluorine substitution on the C4 aryl ring can modulate antibacterial properties. nih.gov In a separate study on antimalarial 4-aryl-N-benzylpyrrolidine-3-carboxamides, the C4-aryl position was found to tolerate a range of hydrophobic groups, which significantly influenced the compound's efficacy. epa.gov

The relative stereochemistry between the C3-amine and C4-aryl groups (cis or trans) also dictates the three-dimensional shape of the molecule, which is discussed further in the following section.

Table 1: Influence of C4-Aryl Substitution on Biological Activity in Pyrrolidine Analogs Data synthesized from related compound series to illustrate general SAR principles.

| Compound Series | C4-Aryl Substituent | Relative Potency | Reference |

| Pyrrolidine Sulfonamides | Phenyl | Baseline | nih.gov |

| Fluorophenyl | Increased | nih.gov | |

| Antimalarial Pyrrolidines | Trifluoromethylphenyl | High | epa.gov |

| Heterocycles (e.g., Pyridyl) | Variable | epa.gov |

Importance of Stereochemistry in the Biological Activity of 4-(2,5-Difluorophenyl)pyrrolidin-3-amine and Analogs

The pyrrolidine ring of this compound contains at least two stereogenic centers (at C3 and C4), leading to the existence of multiple stereoisomers. Stereochemistry is a pivotal factor in biological activity because biological targets like enzymes and receptors are chiral and will interact differently with different stereoisomers. nih.govnih.gov

Furthermore, each chiral center can exist in an (R) or (S) configuration. It is common for biological activity to reside primarily in one enantiomer. For instance, in a study of nature-inspired antimalarial compounds, only the (5S, αS) isomers displayed significant activity, suggesting that uptake and/or target binding was highly stereoselective. nih.gov Similarly, the clinical candidate SAR439859, a selective estrogen receptor degrader, incorporates a specific (3S)-pyrrolidine moiety, indicating the critical role of absolute stereochemistry for its potent activity. acs.org Therefore, the specific stereoisomer of this compound—be it (3R, 4R), (3S, 4S), (3R, 4S), or (3S, 4R)—is expected to have a profound impact on its potency and selectivity.

Impact of Fluorination Pattern on the Aromatic Ring on Potency and Selectivity

The number and position of fluorine atoms on the C4-phenyl ring can fine-tune a compound's pharmacological profile. Different fluorination patterns alter the molecule's lipophilicity, metabolic stability, and electronic character, which in turn affects target binding and pharmacokinetics.

While the 2,5-difluoro pattern is specifically discussed, comparing it to other patterns in related scaffolds can provide valuable SAR insights. For example, in a series of 2-arylvinylquinolines with antimalarial activity, the position of a single fluorine substituent on the aryl ring had a significant effect on potency. nih.gov A 4-fluoro analog was found to be more potent than the corresponding 2-fluoro or 3-fluoro analogs, demonstrating that the location of the fluorine atom is critical for optimal interaction with the biological target. nih.gov

In another study on aminoquinolines, 7-fluoro and 7-trifluoromethyl analogs were found to be less active against chloroquine-resistant P. falciparum compared to 7-chloro or 7-bromo analogs, indicating that the specific halogen and its electronic properties are key to overcoming resistance mechanisms. nih.gov These findings suggest that while fluorination is a valuable tool, the specific substitution pattern must be carefully optimized for each biological target. The 2,5-difluoro pattern in this compound was likely selected to achieve a specific balance of potency, selectivity, and drug-like properties for its intended target.

Table 2: Effect of Fluorine Position on in vitro Antiplasmodial Activity in 6-Methoxy-2-arylvinylquinoline Analogs This table illustrates the principle that fluorine position impacts potency, a concept applicable to the this compound scaffold. Data adapted from a related but different chemical series.

| Compound | Aryl Ring Substitution (R2) | EC50 against P. falciparum Dd2 (nM) | Reference |

| Analog A | 2-Fluoro | 55.9 | nih.gov |

| Analog B | 3-Fluoro | 23.0 | nih.gov |

| Analog C | 4-Fluoro | 8.7 | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational tools used to understand the relationship between the chemical structure of a compound and its biological activity. nih.gov These models can guide the design of new, more potent analogs.

A pharmacophore model for a series of this compound analogs would identify the essential three-dimensional arrangement of chemical features required for activity. Based on the structure, a typical pharmacophore model might include:

A hydrogen bond donor feature (from the C3-amine).

A positive ionizable feature (from the protonated C3-amine).

One or two aromatic rings/hydrophobic features (from the C4-difluorophenyl group).

A hydrogen bond acceptor feature (from the fluorine atoms).

Pharmacophore models have been successfully developed for various pyrrolidine-containing inhibitors. For example, a study on pyrrolidine derivatives as neuraminidase inhibitors generated a pharmacophore model to guide the development of new antiviral agents. nih.gov

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide more detailed, quantitative models. nih.gov These studies generate 3D contour maps that indicate regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character would increase or decrease biological activity. For a series of 1,3,4-trisubstituted pyrrolidine-based CCR5 inhibitors, CoMFA and CoMSIA models were successfully built, revealing that steric and electrostatic fields were key contributors to their inhibitory activity. nih.gov Such models for analogs of this compound would provide invaluable guidance for optimizing substituents on both the pyrrolidine and the phenyl rings to enhance target affinity and selectivity.

Computational and Theoretical Investigations of 4 2,5 Difluorophenyl Pyrrolidin 3 Amine

Molecular Docking and Ligand-Protein Interaction Profiling with Predicted Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second, typically a protein target. This method is crucial in drug discovery for identifying potential biological targets and understanding binding mechanisms at a molecular level.

For 4-(2,5-Difluorophenyl)pyrrolidin-3-amine, a molecular docking workflow would involve preparing a 3D model of the compound and screening it against a library of protein structures. The process identifies proteins to which the ligand binds with the highest affinity, calculated through scoring functions that estimate binding energy.

Following docking, ligand-protein interaction profiling tools like PLIP (Protein-Ligand Interaction Profiler) are used to analyze the non-covalent interactions between the compound and its predicted protein targets. nih.govnih.gov These interactions are critical for the stability of the ligand-protein complex and include:

Hydrogen bonds

Hydrophobic contacts

Salt bridges

π-stacking

Halogen bonds

While specific docking studies for this compound are not published, derivatives containing the fluorophenyl-pyrrolidine scaffold have been investigated as inhibitors of targets like dipeptidyl peptidase IV and Trk family protein kinases. google.comnih.gov Such studies reveal that the fluorinated phenyl ring often engages in hydrophobic interactions or halogen bonds within the protein's binding pocket, while the amine group on the pyrrolidine (B122466) ring can act as a key hydrogen bond donor or acceptor.

Table 1: Predicted Biological Targets and Interaction Profile for this compound (Hypothetical)

| Predicted Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Data not available | Data not available | Data not available | Data not available |

Note: This table is for illustrative purposes. Specific data for this compound is not available in the cited literature.

Quantum Mechanical (QM) Calculations, including Density Functional Theory (DFT) and Gauge-Including Atomic Orbitals (GIAO) for Electronic Structure and Reactivity

Quantum mechanical calculations are employed to understand the electronic properties of a molecule, which govern its structure, stability, and reactivity. Density Functional Theory (DFT) is a widely used QM method that calculates the electronic structure of a molecule based on its electron density. nih.govresearchgate.net

For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be used to:

Optimize Molecular Geometry: Determine the most stable 3D arrangement of atoms, including bond lengths and angles.

Calculate Electronic Properties: Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability.

Generate Molecular Electrostatic Potential (MEP) Maps: Visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting intermolecular interactions.

The Gauge-Including Atomic Orbital (GIAO) method is a specific QM approach used to predict NMR chemical shifts. researchgate.netmdpi.com By calculating the magnetic shielding tensors for each nucleus, GIAO-DFT methods can provide theoretical ¹H and ¹³C NMR spectra that can be compared with experimental data to confirm the molecular structure.

Table 2: Calculated Quantum Chemical Parameters for this compound (Hypothetical)

| Parameter | Value |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Dipole Moment | Data not available |

| Electron Affinity | Data not available |

Note: This table is for illustrative purposes. Specific data for this compound is not available in the cited literature.

Conformational Analysis and Molecular Dynamics Simulations of this compound

The biological activity of a small molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. The pyrrolidine ring is known to adopt distinct "pucker" conformations (e.g., envelope and twisted forms), and the preferred pucker can be influenced by its substituents. researchgate.net For this compound, the bulky difluorophenyl group and the amine group at adjacent positions would significantly influence the ring's preferred conformation.

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. An MD simulation would provide insights into the dynamic behavior of this compound, revealing:

The stability of different conformers.

Transitions between conformational states.

The flexibility of the molecule.

Its interactions with solvent molecules (e.g., water).

These simulations are essential for understanding how the molecule behaves in a biological environment and for refining the results obtained from static molecular docking studies.

In Silico Prediction of Drug-Likeness and Physiochemical Properties (e.g., LogP, Solubility, TPSA)

In silico methods are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. scienceopen.comnih.gov These predictions help to identify candidates with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures.

Drug-likeness is often assessed using rules like Lipinski's Rule of Five, which sets criteria for key physicochemical properties. For this compound, various properties would be calculated using computational models:

LogP (Octanol-Water Partition Coefficient): A measure of the molecule's lipophilicity, which affects its absorption and distribution.

Aqueous Solubility (LogS): Predicts how well the compound dissolves in water, impacting its bioavailability.

Topological Polar Surface Area (TPSA): The sum of the surfaces of polar atoms in a molecule. TPSA is a good predictor of a drug's ability to permeate cell membranes.

Other ADMET properties: Including predictions for blood-brain barrier penetration, human intestinal absorption, and potential interactions with cytochrome P450 enzymes.

Table 3: Predicted Physicochemical and Drug-Likeness Properties for this compound (Hypothetical)

| Property | Predicted Value | Lipinski's Rule of Five Compliance |

|---|---|---|

| Molecular Weight ( g/mol ) | ~198.2 | Yes (< 500) |

| LogP | Data not available | Data not available |

| Hydrogen Bond Donors | 2 | Yes (≤ 5) |

| Hydrogen Bond Acceptors | 3 (2x F, 1x N) | Yes (≤ 10) |

| TPSA (Ų) | Data not available | Data not available |

Note: This table is for illustrative purposes. Specific data for this compound is not available in the cited literature.

Future Research Directions and Unexplored Avenues for 4 2,5 Difluorophenyl Pyrrolidin 3 Amine Research

Design and Synthesis of Advanced Analogs with Optimized Potency, Selectivity, and Mechanistic Specificity

A primary future direction for research on 4-(2,5-Difluorophenyl)pyrrolidin-3-amine is the systematic design and synthesis of advanced analogs. The goal of such efforts would be to develop a comprehensive Structure-Activity Relationship (SAR) profile, which is crucial for optimizing potency against a specific biological target, enhancing selectivity over related targets, and fine-tuning the mechanism of action.

Key synthetic strategies would likely involve stereoselective synthesis to isolate and test individual stereoisomers, as the three-dimensional arrangement of the phenyl and amine groups on the pyrrolidine (B122466) ring is expected to be a critical determinant of biological activity. Advanced synthetic methodologies, such as asymmetric catalysis, could be employed to achieve high enantiomeric purity.

Further derivatization could explore modifications at three key positions:

The Pyrrolidine Ring: Introduction of substituents on the nitrogen atom or other positions of the ring could modulate physicochemical properties like lipophilicity and basicity, influencing cell permeability and target engagement.

The Amine Group: Acylation, alkylation, or sulfonylation of the 3-amine group would allow for the exploration of a wide range of interactions with target proteins, potentially converting the scaffold into a potent inhibitor or modulator.

The Phenyl Ring: While the 2,5-difluoro substitution is a common feature in kinase inhibitors, exploring alternative substitution patterns on the phenyl ring could lead to improved selectivity or novel target interactions.

Table 1: Proposed Analogs for Synthesis and SAR Studies

| Modification Site | Proposed Modification | Rationale |

|---|---|---|

| Pyrrolidine Nitrogen | N-alkylation (e.g., methyl, ethyl) | Modulate basicity and steric profile. |

| N-acylation (e.g., acetyl, benzoyl) | Introduce hydrogen bond acceptors and larger substituents. | |

| 3-Amine Group | Carbamate (B1207046) formation | Alter hydrogen bonding capacity and metabolic stability. mdpi.com |

| Sulfonamide formation | Introduce strong hydrogen-bond directing groups. | |

| Phenyl Ring | Altering fluorine position (e.g., 2,4-difluoro) | Probe sensitivity to electronic and steric changes. |

| Introduction of other substituents (e.g., -OCH₃, -Cl) | Optimize binding interactions and physicochemical properties. |

Exploration of Novel Biological Targets and Therapeutic Indications based on Emerging Mechanistic Insights

The structural core of this compound is related to scaffolds found in inhibitors of various protein families, particularly kinases. For instance, a similar 2-(2,5-difluorophenyl)pyrrolidin moiety is a key component of potent Tropomyosin receptor kinase (Trk) inhibitors, which have applications in treating pain, cancer, and inflammation. google.comnih.gov This suggests that the Trk family of kinases would be a logical starting point for biological screening.

Future research should involve broad-based screening of the compound and its analogs against diverse panels of biological targets to uncover novel activities. Given the prevalence of the difluorophenyl motif in central nervous system (CNS) active agents, targets such as G-protein coupled receptors (GPCRs) and ion channels involved in neurological disorders should also be considered. mdpi.com

Potential therapeutic areas for investigation include:

Oncology: Screening against panels of cancer-related kinases could identify novel anti-proliferative agents. google.commdpi.com The Trk family, for example, is implicated in numerous cancers. google.com

Neurodegenerative Diseases: The high conservation of kinase binding sites and the role of kinases in neuronal survival and function make this a promising area. mdpi.com

Inflammatory Diseases: Modulation of inflammatory signaling pathways through kinase inhibition is a well-established therapeutic strategy. google.com

Infectious Diseases: Some kinase inhibitors have shown utility in treating parasitic infections like Chagas disease by targeting host or parasite kinases. google.comnih.gov

Integration with Multi-Target Ligand Design and Polypharmacology Strategies

Modern drug discovery is increasingly moving away from the "one molecule, one target" paradigm towards a multi-target approach, which can offer enhanced efficacy and a reduced likelihood of drug resistance, particularly for complex multifactorial diseases. frontiersin.orgnih.gov The this compound scaffold is well-suited for integration into such strategies.

Future work could focus on designing hybrid molecules that combine the this compound core with other known pharmacophores to engage multiple disease-relevant targets simultaneously. For example, the primary amine provides a convenient attachment point for linking to another pharmacophore known to inhibit a complementary pathway in a disease like cancer or rheumatoid arthritis. frontiersin.org This approach can lead to synergistic therapeutic effects and improved patient outcomes. frontiersin.org

Application in Chemical Biology as Tools and Probes for Biological Pathway Elucidation

Beyond its therapeutic potential, this compound and its derivatives can be developed into valuable chemical biology tools to probe biological systems. nih.gov The development of potent and selective analogs, as described in section 6.1, is a prerequisite for creating high-quality chemical probes.

Future research in this area would involve the synthesis of probe molecules by conjugating a selective analog with a reporter tag. The primary amine of the parent compound is an ideal handle for such modifications.

Table 2: Potential Chemical Probe Designs

| Probe Type | Reporter Tag | Application |

|---|---|---|

| Affinity-Based Probe | Biotin | Target identification and validation via pulldown experiments followed by mass spectrometry. |

| Fluorescent Probe | Fluorophore (e.g., BODIPY, NBD) | Visualization of target localization and engagement in living cells using microscopy techniques. nih.gov |

| Photoaffinity Probe | Photoreactive group (e.g., benzophenone, diazirine) | Covalent labeling of target proteins for unambiguous identification. |

These chemical probes could be used to identify the direct cellular targets of the compound, map its engagement with proteins in a complex biological sample, and help elucidate the downstream effects of target modulation, providing crucial insights into complex biological pathways. nih.gov

Q & A

Q. What synthetic strategies are recommended for preparing 4-(2,5-difluorophenyl)pyrrolidin-3-amine, and how can stereochemical purity be ensured?

Methodological Answer: A common approach involves reductive amination of a ketone intermediate derived from 2,5-difluorophenyl precursors. For example, (R)-2-(2,5-difluorophenyl)pyrrolidine enantiomers can be synthesized via chiral resolution using tartaric acid derivatives or asymmetric catalysis . Key steps include:

- Intermediate Preparation : Reacting (R)-N-((R)-1-(2,5-difluorophenyl)-3-(1,3-dioxan-2-yl)propyl)-2-methylpropane-2-sulfinamide with acid and a reducing agent to yield the pyrrolidine core .

- Stereochemical Control : Use chiral HPLC (e.g., Chiralpak® AD-H column) or polarimetry to verify enantiomeric excess (>98% ee).

- Validation : and to confirm regioselective fluorination and absence of diastereomers .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Structural Elucidation : Single-crystal X-ray diffraction (as demonstrated for related fluorinated pyrrolidines ) and 2D NMR (COSY, HSQC) to resolve ring conformation and substituent positions.

- Purity Assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with UV detection (λ = 254 nm).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]) and rule out byproducts .

Q. How can preliminary biological activity screening be designed for this compound?

Methodological Answer:

- Kinase Profiling : Screen against tyrosine kinase (TRK) family enzymes using fluorescence-based ATP-competitive assays (e.g., ADP-Glo™ Kinase Assay) due to structural similarity to TRK inhibitors .

- Cellular Assays : Test cytotoxicity in cancer cell lines (e.g., PC-3 or MCF-7) via MTT assay, with IC determination over 72-hour exposure .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for fluorinated pyrrolidine derivatives targeting ion transporters?

Methodological Answer:

- Analog Synthesis : Introduce substituents at the pyrrolidine 3-amine position (e.g., methyl, ethyl, or aryl groups) and compare activity.

- Functional Assays : Measure inhibition of Na-Ca exchanger (NCX1.1) using patch-clamp electrophysiology in HEK293 cells expressing NCX1.1, referencing SEA0400 as a positive control .

- Computational Modeling : Perform molecular docking (AutoDock Vina) with NCX1.1 homology models to identify critical binding residues (e.g., Phe, Glu) .

Q. What strategies mitigate metabolic instability in this compound derivatives?

Methodological Answer:

- Metabolite Identification : Incubate with human liver microsomes (HLMs) and analyze via LC-MS/MS to detect oxidative metabolites (e.g., N-dealkylation or fluorine hydrolysis).

- Stabilization Approaches : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the para position or replace labile hydrogens with deuterium (deuterated analogs) .

- Pharmacokinetic Validation : Conduct in vivo rodent studies with plasma sampling at 0–24 hours to assess half-life improvement.

Q. How can enantiomer-specific activity differences be systematically evaluated?

Methodological Answer:

- Enantiomer Separation : Use preparative chiral chromatography (Chiralcel® OD column) to isolate (R)- and (S)-forms .

- Biological Comparison : Test separated enantiomers in TRK inhibition assays (IC) and NCX1.1 binding (K).

- Crystallographic Analysis : Resolve co-crystal structures of each enantiomer with TRK to compare binding modes (e.g., hydrogen-bonding with Asp) .

Q. What advanced analytical methods detect trace impurities in synthesized batches?

Methodological Answer:

- HPLC-MS/MS : Employ a Q-TOF mass spectrometer with electrospray ionization (ESI) to identify impurities <0.1% (e.g., des-fluoro byproducts).

- Forced Degradation Studies : Expose the compound to heat (40°C), light (ICH Q1B), and acidic/basic conditions (0.1M HCl/NaOH) to profile degradation pathways .

- NMR Spectroscopy : to detect fluorine loss or positional isomerism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.